molecular formula C9H17Cl B15253590 (1-Chloro-3,3-dimethylbutan-2-yl)cyclopropane

(1-Chloro-3,3-dimethylbutan-2-yl)cyclopropane

Cat. No.: B15253590
M. Wt: 160.68 g/mol
InChI Key: ZYJSFEVONHRNPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Chloro-3,3-dimethylbutan-2-yl)cyclopropane is an organic compound with the molecular formula C9H17Cl. It is a cycloalkane derivative, characterized by a cyclopropane ring attached to a 1-chloro-3,3-dimethylbutan-2-yl group. This compound is primarily used for research purposes and has various applications in organic synthesis and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Chloro-3,3-dimethylbutan-2-yl)cyclopropane typically involves the reaction of 1-chloro-3,3-dimethylbutane with a cyclopropanation reagent. One common method is the Simmons-Smith reaction, which uses diiodomethane (CH2I2) and a zinc-copper couple (Zn-Cu) to form the cyclopropane ring. The reaction is carried out under an inert atmosphere, typically at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-Chloro-3,3-dimethylbutan-2-yl)cyclopropane can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2).

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction can lead to the formation of alkanes or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products Formed

    Substitution: Formation of alcohols, amines, or other substituted derivatives.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes or cycloalkanes.

Scientific Research Applications

(1-Chloro-3,3-dimethylbutan-2-yl)cyclopropane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-Chloro-3,3-dimethylbutan-2-yl)cyclopropane involves its interaction with various molecular targets. The cyclopropane ring is known for its high strain energy, making it reactive towards nucleophiles and electrophiles. The chlorine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds and the creation of diverse chemical structures.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane: The simplest cycloalkane, known for its high reactivity due to ring strain.

    1-Chloro-3,3-dimethylbutane: A precursor in the synthesis of (1-Chloro-3,3-dimethylbutan-2-yl)cyclopropane.

    Cyclobutane: Another cycloalkane with four carbon atoms in the ring, less strained than cyclopropane.

Uniqueness

This compound is unique due to the combination of a cyclopropane ring and a 1-chloro-3,3-dimethylbutan-2-yl group. This structure imparts distinct chemical properties, such as high reactivity and the ability to undergo a variety of chemical transformations, making it valuable in synthetic chemistry and research applications.

Properties

Molecular Formula

C9H17Cl

Molecular Weight

160.68 g/mol

IUPAC Name

(1-chloro-3,3-dimethylbutan-2-yl)cyclopropane

InChI

InChI=1S/C9H17Cl/c1-9(2,3)8(6-10)7-4-5-7/h7-8H,4-6H2,1-3H3

InChI Key

ZYJSFEVONHRNPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(CCl)C1CC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.